molecular formula C11H12O3 B050067 Ethyl benzoylacetate CAS No. 94-02-0

Ethyl benzoylacetate

Cat. No. B050067
CAS RN: 94-02-0
M. Wt: 192.21 g/mol
InChI Key: GKKZMYDNDDMXSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl benzoylacetate undergoes Claisen condensation reaction with malononitrile, leading to the formation of 2-cyano-5-phenyl-3,5-dioxopentanonitrile. This intermediate can be cyclized into 2-aminopyran and further undergo coupling with diazonium salts to afford azo derivatives. These azo derivatives can be cyclized into various compounds, including 4-oxo-, 6-oxo-, and 6-iminopyridazines, as well as pyridazino[2,3-a]quinazolines. The 6-iminopyridazines can be transformed into 6-oxopyridazines, and both the imino- and oxopyridazines can be transformed into pyrrole derivatives (Abdelrazek, El‐Din, & Mekky, 2001).

Molecular Structure Analysis

The molecular structure of ethyl benzoylacetate and its derivatives have been characterized by various spectroscopic techniques, including IR, Raman, NMR, and X-ray diffraction. These studies provide insights into the conformations, tautomerizations, and intramolecular interactions present in these compounds (Tayyari et al., 2012).

Chemical Reactions and Properties

Ethyl benzoylacetate participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. It can be reduced to 3-hydroxy-3-phenyl-propionate in the presence of Pd/C catalyst and KOH, illustrating its role in selective hydrogenation reactions (Ronchin et al., 2009). Furthermore, its reactions with benzenethiol or t-butylthiobenzene in polyphosphoric acid yield intermediates useful in the synthesis of thioflavones and other compounds, indicating its reactivity towards sulfur-containing nucleophiles (Nakazumi et al., 1990).

Scientific Research Applications

  • Synthesis of Pyran Derivatives : Ethyl benzoylacetate has been used to synthesize fused pyran derivatives, which have various biological activities (Shehab & Ghoneim, 2016).

  • Synthesis of Pyridazine and Pyrrole Derivatives : It undergoes Claisen condensation with malononitrile, leading to the synthesis of pyridazine, pyridazino[2,3-a]quinazoline, and pyrrole derivatives (Abdelrazek, El‐Din, & Mekky, 2001).

  • Asymmetric Synthesis of Fluoxetine : Microbiological reduction of ethyl benzoylacetate can yield ethyl (S)-3-hydroxy-3-phenylpropionate, a precursor in the asymmetric synthesis of both enantiomers of fluoxetine (Chěnevert, Fortier, & Rhlid, 1992).

  • Soil Science Applications : Ethyl benzoylacetate has been used as an immiscible displacing agent for soil solution extraction due to its low toxicity (Elkhatib, Bennett, Baligar, & Wright, 1986).

  • Bioreduction Studies : Enantioselective reduction of ethyl benzoylacetate into ethyl (S)-3-hydroxy-3-phenylpropanoate has been explored using various yeast and fungi strains, highlighting its role in chiral synthesis (Ramos et al., 2009).

  • Selective Hydrogenation Studies : Ethyl benzoylacetate has been studied for selective hydrogenation to 3-hydroxy-3-phenyl-propionate, catalyzed by Pd/C in ethanol, providing insights into reaction mechanisms and catalysis (Ronchin et al., 2009).

  • Conformational Analysis : Ethyl benzoylacetate has been the subject of conformational analysis, tautomerization, and spectroscopic studies, contributing to the understanding of β-ketoesters (Tayyari et al., 2012).

  • Reduction Studies : Research on the reduction of ethyl benzoylacetate with NaBH_4-CH_3OH in the presence of metal ions has been conducted to understand the reductive results under various conditions (Huang Shang-feng, 2005).

Safety And Hazards

Ethyl benzoylacetate may cause skin, eye, and respiratory tract irritation. It may be harmful by inhalation, ingestion, or skin absorption . In case of contact with eyes or skin, rinse immediately with plenty of water and get medical attention . If inhaled or ingested, remove to fresh air and do not induce vomiting, respectively. Get medical attention immediately if symptoms occur .

properties

IUPAC Name

ethyl 3-oxo-3-phenylpropanoate
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InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
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InChI Key

GKKZMYDNDDMXSE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
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Molecular Formula

C11H12O3
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DSSTOX Substance ID

DTXSID4047094
Record name Ethyl benzoylacetate
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Molecular Weight

192.21 g/mol
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Physical Description

Liquid with a pleasant odor; Turns yellow from light and air; [Merck Index] Colorless or yellow liquid; [Alfa Aesar MSDS], Liquid, colourless to light yellow liquid with a brandy-like, woody, cherry, phenolic odour
Record name Ethyl benzoylacetate
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Boiling Point

265.00 to 270.00 °C. @ 760.00 mm Hg
Record name Ethyl 3-oxo-3-phenylpropanoate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl benzoylacetate
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Density

1.107-1.120
Record name Ethyl benzoylacetate
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Product Name

Ethyl benzoylacetate

CAS RN

94-02-0
Record name Ethyl benzoylacetate
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Melting Point

< 0 °C
Record name Ethyl 3-oxo-3-phenylpropanoate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 12.2 g (20 mmol, 4.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.03 g (5 mmol) of benzonitrile in 2.5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 27 hours. 15 mL of 10% hydrochloric acid was added dropwise at 20° C. or lower, and the mixture was stirred at 20˜25° C., followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×3) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.64 g of the desired product (yield 85%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

To 100 □ of 1,2-dichloroethane were added 5.5 □ of benzonitrile, 7.2 g of zinc chloride, and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 100 □ of 6 N hydrochloric acid was added to the mixture, which then was stirred at reflux at 90° C. for 1 hour. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was concentrated through distillation under reduced pressure. Thus resulted residue was purified by silica gel column chromatography (eluent: ethylacetate/n-hexane=1/20, v/v) to obtain the title compound in the yield of 75% (7.6 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods III

Procedure details

To 100 □ of 1,2-dichloroethane were added 5.5 □ of benzonitrile, 3.6 g of copper chloride and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 100 □ of 6 N hydrochloric was added to the mixture, which then was stirred at reflux at 90° C. for 1 hour. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was concentrated through distillation under reduced pressure. Thus resulted residue was purified by silica gel column chromatography (eluent: ethylacetate/n-hexane=1/20, v/v) to obtain the title compound in the yield of 68% (7.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl benzoylacetate
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Reactant of Route 5
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Reactant of Route 6
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Ethyl benzoylacetate

Citations

For This Compound
3,170
Citations
E Hope, WH Perkin - Journal of the Chemical Society, Transactions, 1909 - pubs.rsc.org
… stitution derivatives of ethyl benzoylacetate yielded unsatisfactory … -substitution derivatives of ethyl benzoylacetate, and, after … The disubstitution derivatives of ethyl benzoylacetate are …
Number of citations: 3 pubs.rsc.org
WR Gilkerson, WJ Argersinger Jr… - Journal of the American …, 1954 - ACS Publications
… benzoyl chloride and ethyl benzoylacetate in pyridine solu… and the enol form of ethyl benzoylacetate to give both ethyl benzoyl… (II) from ethyl benzoylacetate and benzoyl chloride.3·4 …
Number of citations: 15 pubs.acs.org
CDF Milagre, HMS Milagre, PJS Moran… - Journal of Molecular …, 2009 - Elsevier
… The screened yeasts Pichia kluyveri, Pichia stipitis and Candida utilis were found to give better yields and ee's for ethyl benzoylacetate 1a, p-nitrobenzoylacetate 1b and p-…
Number of citations: 13 www.sciencedirect.com
PE Wright, WE McEwen - Journal of the American Chemical …, 1954 - ACS Publications
… The condensation of benzoyl chloride with ethyl benzoylacetate has been carried out in … between benzoyl chloride and ethyl benzoylacetate might provide additional information as to …
Number of citations: 22 pubs.acs.org
A de Souza Ramos, JB Ribeiro, L Vazquez, SB Fiaux… - Tetrahedron …, 2009 - Elsevier
The enantioselective reduction of ethyl benzoylacetate (EBA) into ethyl (S)-3-hydroxy-3-phenylpropanoate (S-HPPE) by nine yeast strains and three filamentous fungi strains is …
Number of citations: 22 www.sciencedirect.com
P Venturella, A Bellino - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
… a by‐product of the condensation of ethyl benzoylacetate and m‐anisidine; no corresponding … The direct condensation of anisidines with ethyl benzoylacetate in diphenyl ether and the …
Number of citations: 9 onlinelibrary.wiley.com
SF Tayyari, B Chahkandi, S Mehrani… - Journal of Molecular …, 2012 - Elsevier
A complete conformational analysis of the keto and enol forms of ethyl benzoylacetate (EBA), a β-ketoester, was carried out by ab initio calculations, at the density functional theory (DFT…
Number of citations: 12 www.sciencedirect.com
R Chênevert, G Fortier, RB Rhlid - Tetrahedron, 1992 - Elsevier
… The key step of our synthesis is the microbiological reduction of ethyl benzoylacetate. We have investigated in &tail three whole cell systems: bakers’ yeast (Saccharornyces cerevisiae), …
Number of citations: 87 www.sciencedirect.com
P Markov, I Petkov - Tetrahedron, 1977 - Elsevier
The influence of sunlight on the keto-enol ratio of dibenzoylmethane, benzoylacetone and ethyl benzoylacetate in heptane solution was examined. It was shown that the tautomeric …
Number of citations: 43 www.sciencedirect.com
B Staskun, SS Israelstam - The Journal of Organic Chemistry, 1961 - ACS Publications
… The synthesis of 2-phenyI-4-hydroxyquinolines from ethyl benzoylacetate in this way has not been … been obtained by heating an excess of ethyl benzoylacetate and arylamine with …
Number of citations: 60 pubs.acs.org

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